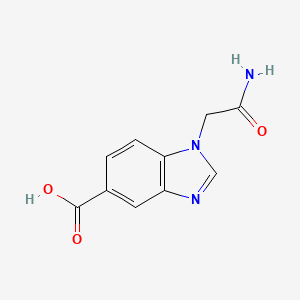
1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid
Vue d'ensemble
Description
1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a derivative of the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential pharmacological applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- SMILES Notation :
CC(=O)NCC1=NC2=C(NC(=O)C=C2C(=C1)C(=O)O)C=N1
This compound features a benzodiazole ring, which is critical for its biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that they could induce apoptosis in cancer cells by affecting cell cycle regulation and downregulating specific proteins involved in cell proliferation. For instance, compounds structurally related to this compound have shown IC values in the low micromolar range against various cancer cell lines .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Leukemic cells | 3 | Induces S/G2 phase arrest; apoptosis |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The structural modifications at the benzodiazole core enhance their interaction with microbial enzymes and cellular structures. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains through mechanisms similar to those observed in other benzimidazole derivatives .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Benzimidazole derivative A | E. coli | 12 µg/mL | Disruption of cell wall synthesis |
| Benzimidazole derivative B | S. aureus | 8 µg/mL | Inhibition of protein synthesis |
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzimidazole derivatives:
- Case Study 1 : A study conducted on a series of benzimidazole derivatives showed that modifications at the carboxylic acid position significantly enhanced their cytotoxicity against human cancer cell lines. The study emphasized the importance of substituent effects on biological activity and suggested further exploration into novel derivatives .
- Case Study 2 : In another investigation focusing on antimicrobial properties, researchers synthesized a series of 5-substituted benzimidazoles and evaluated their efficacy against resistant bacterial strains. The results indicated that certain modifications led to improved activity against Pseudomonas aeruginosa, suggesting potential for developing new antibiotics .
Propriétés
IUPAC Name |
1-(2-amino-2-oxoethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-9(14)4-13-5-12-7-3-6(10(15)16)1-2-8(7)13/h1-3,5H,4H2,(H2,11,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKXFANMHTPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CN2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















